molecular formula C14H21NO3 B1637987 methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate

methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate

Cat. No.: B1637987
M. Wt: 251.32 g/mol
InChI Key: AORVWDJGVFCGOW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate is a compound with the molecular formula C14H21NO3 and a molecular weight of 251.32144 g/mol . It is a derivative of amino acids and features a phenyl group substituted with a tert-butyl ether. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-tyrosine.

    Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine are protected using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively.

    Ether Formation: The phenolic hydroxyl group of the protected tyrosine is converted to a tert-butyl ether using tert-butyl bromide and a base such as potassium carbonate.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate can be compared with similar compounds such as:

The uniqueness of methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1

InChI Key

AORVWDJGVFCGOW-LBPRGKRZSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N

sequence

X

Origin of Product

United States

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